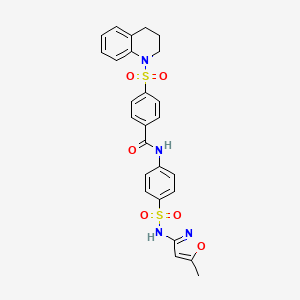
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound's structure, featuring a quinoline ring, sulfonyl group, benzamide moiety, and an isoxazole ring, hints at its potential utility in medicinal chemistry, particularly due to the biological activity often associated with such functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can be achieved through multi-step organic synthesis:
Formation of 3,4-dihydroquinoline: : Starting with an appropriate aniline derivative, cyclization and reduction can yield the 3,4-dihydroquinolin-1(2H)-yl intermediate.
Sulfonylation: : The intermediate can undergo sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Sulfamoylation: : The addition of the N-(5-methylisoxazol-3-yl)sulfamoyl group can be achieved by reacting with an isoxazole sulfonamide derivative.
Coupling with Benzamide: : Finally, an amide coupling reaction with a benzoyl derivative completes the synthesis.
Industrial Production Methods
Industrial production methods would typically involve optimizing each step for yield and purity, employing scalable reactions, and potentially using continuous flow techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can participate in various types of chemical reactions:
Oxidation: : Potential oxidation of the quinoline ring.
Reduction: : Reduction of nitro groups (if present in intermediates).
Substitution: : Electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilization of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen with palladium catalyst (H2/Pd).
Substitution: : Halogenation or nitration reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Reactions generally yield modified aromatic systems or introduce new functional groups, tailored for further synthetic elaboration or biological testing.
Wissenschaftliche Forschungsanwendungen
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibits potential in various scientific fields:
Chemistry: : As a building block for more complex molecules, aiding in the development of new synthetic pathways.
Biology: : Potential interactions with biological targets due to its structural features, making it a candidate for pharmacological studies.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Possible applications in material science, given its diverse functional groups.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely related to its interaction with specific biological macromolecules:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could modulate signaling pathways, inhibit enzymes, or bind to receptor sites, depending on the functional groups involved.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound to other structurally related compounds highlights its unique features:
Similar Compounds
4-aminobenzamide
Sulfonylureas
Quinoline-based drugs
Isoxazole derivatives
Each similar compound showcases different biological activities and mechanisms, underlining the distinctiveness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-18-17-25(28-36-18)29-37(32,33)22-14-10-21(11-15-22)27-26(31)20-8-12-23(13-9-20)38(34,35)30-16-4-6-19-5-2-3-7-24(19)30/h2-3,5,7-15,17H,4,6,16H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIBFXZPYTUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
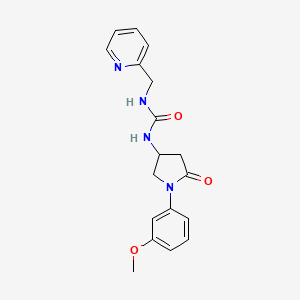
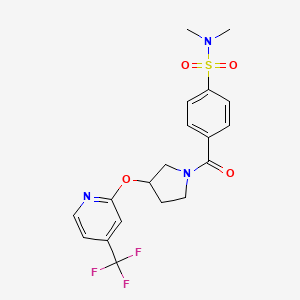
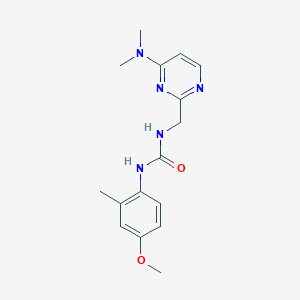
![[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2358945.png)
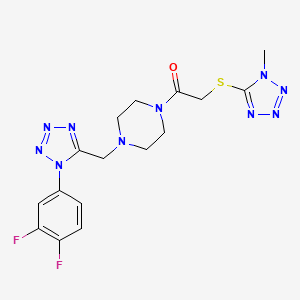
![N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2358948.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B2358949.png)
![(E)-3-(5-chlorothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2358951.png)
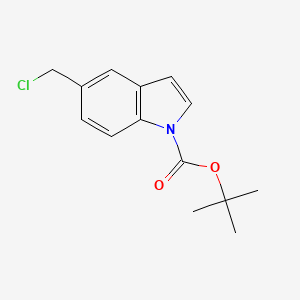
![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/new.no-structure.jpg)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)
![4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2358965.png)
